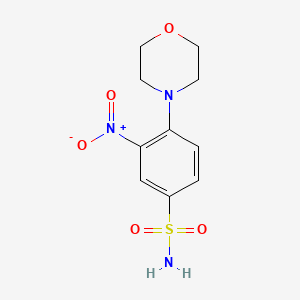

![molecular formula C17H18F3N3O2 B2911028 ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate CAS No. 1025533-14-5](/img/structure/B2911028.png)

ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

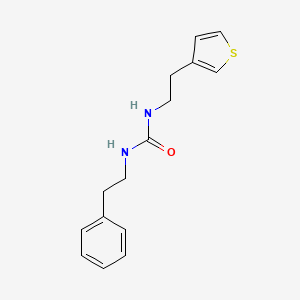

The compound “ethyl (2E)-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enoate” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a trifluoromethyl group (-CF3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a piperazine ring (a six-membered ring containing two nitrogen atoms). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The cyano group could undergo hydrolysis to form a carboxylic acid, the piperazine ring could participate in substitution reactions, and the trifluoromethyl group could potentially be used as a leaving group in certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the nonpolar trifluoromethyl group could impact its solubility, and the presence of the aromatic phenyl group could influence its UV/Vis absorption spectrum .Mechanism of Action

The mechanism of action of TFP is complex and not fully understood. However, it is believed that TFP acts as an antagonist at certain neurotransmitter receptors such as the serotonin receptor. This results in a decrease in the activity of these receptors, which can lead to various biochemical and physiological effects.

Biochemical and Physiological Effects:

TFP has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that TFP can inhibit the binding of certain ligands to the serotonin receptor, which can lead to a decrease in the activity of this receptor. In vivo studies have shown that TFP can induce anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

TFP has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. This can reduce the risk of side effects and increase the specificity of the results. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For the study of TFP include the development of more potent and selective TFP analogs, the use of TFP as a tool for studying the function of other neurotransmitter receptors, and the optimization of TFP properties for use as a fluorescent probe for imaging living cells.

Synthesis Methods

The synthesis of TFP is a complex process that requires expertise in organic chemistry. The most commonly used method for synthesizing TFP is through the reaction of 1-(3-(trifluoromethyl)phenyl)piperazine with ethyl cyanoacetate in the presence of a base. The resulting product is TFP, which can be purified using various methods such as column chromatography and recrystallization.

Scientific Research Applications

TFP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, TFP has been shown to have potential as a drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. In neuroscience, TFP has been used as a tool to study the function of certain neurotransmitter receptors such as the serotonin receptor. TFP has also been studied for its potential as a fluorescent probe for imaging living cells.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-2-25-16(24)13(11-21)12-22-6-8-23(9-7-22)15-5-3-4-14(10-15)17(18,19)20/h3-5,10,12H,2,6-9H2,1H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNKHPIGKQKVKH-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione](/img/structure/B2910945.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B2910950.png)

![6-ethyl 3-methyl 2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2910955.png)

![N-(2-furylmethyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2910963.png)

![2-(furan-2-carboxamido)-N-(2-methoxyphenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2910965.png)

![7-(4-Ethylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2910967.png)